1-Methyl-3-(4-nitrophenyl)benzene
Overview
Description
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various biological targets .
Mode of Action
The mode of action of 1-Methyl-3-(4-nitrophenyl)benzene involves interactions at the benzylic position . This compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Reactions at the benzylic position, such as those involving this compound, are important for synthesis problems .
Result of Action
It is known that reactions at the benzylic position can lead to various outcomes depending on the specific reaction .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of benzylic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methyl-3-phenylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Reduction: 1-Methyl-3-(4-aminophenyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(4-nitrophenyl)benzene has several applications in scientific research:
Comparison with Similar Compounds
1-Methyl-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the methyl group.
1-Methyl-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the methyl group.
1-Methyl-3-nitrobenzene: Similar structure but without the additional phenyl group.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)benzene is unique due to the presence of both a methyl group and a nitrophenyl group on the benzene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLIELPNYJMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441745 | |
Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-21-6 | |
Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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